molecular formula C12H15BrO2 B1531068 Methyl 2-(4-bromophenyl)-3-methylbutanoate CAS No. 1061284-70-5

Methyl 2-(4-bromophenyl)-3-methylbutanoate

Cat. No.: B1531068
CAS No.: 1061284-70-5
M. Wt: 271.15 g/mol
InChI Key: YRCKHQQSBKSPKO-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-3-methylbutanoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylbutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenyl)-3-methylbutanoate typically involves the esterification of 2-(4-bromophenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the bromine with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2-(4-bromophenyl)-3-methylbutanoic acid.

    Reduction: 2-(4-bromophenyl)-3-methylbutanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-3-methylbutanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving esterases and other related enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Methyl 2-(4-bromophenyl)-3-methylbutanoate exerts its effects depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with various molecular targets. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    Methyl 2-(4-chlorophenyl)-3-methylbutanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(4-fluorophenyl)-3-methylbutanoate: Contains a fluorine atom in place of bromine.

    Methyl 2-(4-iodophenyl)-3-methylbutanoate: Iodine atom replaces bromine.

Uniqueness: Methyl 2-(4-bromophenyl)-3-methylbutanoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to its chloro, fluoro, and iodo counterparts. This makes it a versatile intermediate in organic synthesis, offering more options for chemical modifications.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCKHQQSBKSPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The (4-bromophenyl)acetic acid methyl ester in the Step 1 and potassium t-butoxide (4.8 g, 1 eq) were dissolved in 200 ml DMF at 0° C. Isopropyl bromide (4 ml. 1 eq) was added into the mixture and stirred at room temperature for 3 hours. When the reaction was completed, the mixture was extracted 3 times with ethyl acetate and water, and washed with saline solution. After the organic layer was dried with anhydrous and the solvent was removed at low pressures, the target compound 2-(4-bromophenyl)3-methylbutyric acid methyl ester was obtained by separation and purification of the mixture using a column chromatography (ethyl acetate:n-hexane=1:10) (6.60 g, 57%).
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4 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methyl 2-(4-bromophenyl)acetate, 13-a, (2.29 g, 10 mmol) in DMF (40 ml) was added dropwise a mixture of t-BuOK (1.12 g, 10 mmol) in DMF (20 mL) with stirring at 0° C. under a nitrogen atmosphere. After stirring at 0° C. for 30 min, 2-iodopropane (1.70 g, 10 mmol) was added dropwise. Then the resulting solution was stirred overnight and ice-water was added. The aqueous layer was extracted by EA. The combined organic layers were washed by brine, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography to afford the title compound, 13-b, (1.3 g, 48%). 1H NMR (300 MHz, CDCl3) δ 0.70-0.72 (m, 3H), 1.02-1.04 (m, 3H), 2.27-2.32 (m, 1H), 3.10-3.14 (m, 1H), 3.65 (s, 3H), 7.19-7.24 (m, 2H), 7.42-7.45 (m, 2H). LC-MS: (M+H)+ 254, 256.
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13-a
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40 mL
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1.12 g
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20 mL
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1.7 g
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ice water
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48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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